Quinoline, 4-(1-methylethyl)-2-(methylthio)-
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Overview
Description
Quinoline, 4-(1-methylethyl)-2-(methylthio)- is a chemical compound with the molecular formula C12H13N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(1-methylethyl)-2-(methylthio)- typically involves the reaction of quinoline derivatives with appropriate alkylating agents and thiol compounds. One common method is the alkylation of 4-(1-methylethyl)quinoline with methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Quinoline, 4-(1-methylethyl)-2-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(1-methylethyl)-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinoline, 4-(1-methylethyl)-2-(methylthio)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds, particularly in the design of antimalarial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Quinoline, 4-(1-methylethyl)-2-(methylthio)- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s aromatic structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
4-(1-Methylethyl)quinoline: A similar compound without the methylthio group.
2-(Methylthio)quinoline: A compound with the methylthio group at a different position.
Uniqueness
Quinoline, 4-(1-methylethyl)-2-(methylthio)- is unique due to the presence of both the 1-methylethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
CAS No. |
188836-29-5 |
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Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-methylsulfanyl-4-propan-2-ylquinoline |
InChI |
InChI=1S/C13H15NS/c1-9(2)11-8-13(15-3)14-12-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI Key |
RMEZUCJOEKPUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC=CC=C21)SC |
Origin of Product |
United States |
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